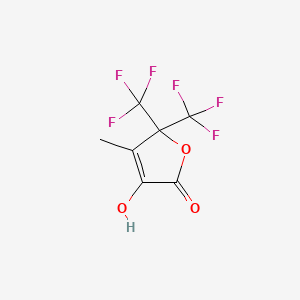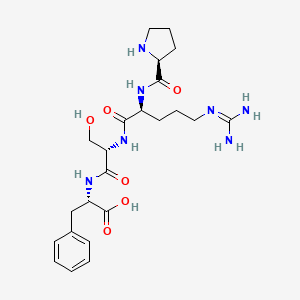
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of several amino acids, including proline, ornithine, serine, and phenylalanine, linked together in a specific sequence. The presence of the diaminomethylidene group adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the diaminomethylidene group.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH~4~) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated peptide, while reduction of the diaminomethylidene group may result in a modified peptide with altered biological activity.
Aplicaciones Científicas De Investigación
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group plays a crucial role in binding to these targets, influencing the peptide’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- D-Lysyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithyl-L-proline
- L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline
Uniqueness
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
785823-06-5 |
|---|---|
Fórmula molecular |
C23H35N7O6 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H35N7O6/c24-23(25)27-11-5-9-16(28-19(32)15-8-4-10-26-15)20(33)30-18(13-31)21(34)29-17(22(35)36)12-14-6-2-1-3-7-14/h1-3,6-7,15-18,26,31H,4-5,8-13H2,(H,28,32)(H,29,34)(H,30,33)(H,35,36)(H4,24,25,27)/t15-,16-,17-,18-/m0/s1 |
Clave InChI |
ZTLOYJHYLTWIDH-XSLAGTTESA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



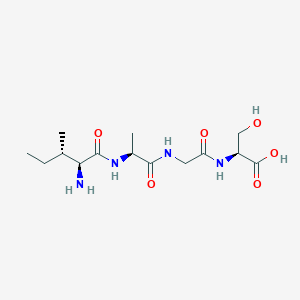
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
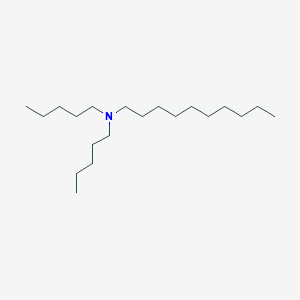
![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
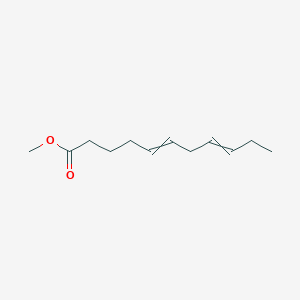
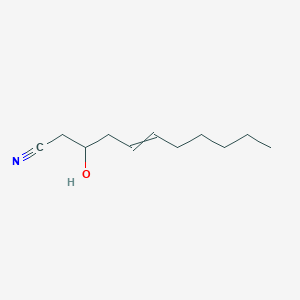
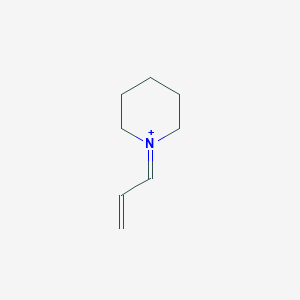
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)

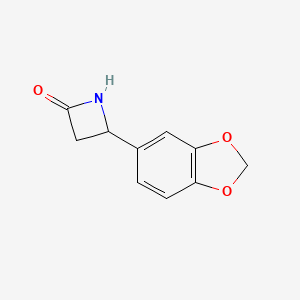
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
